molecular formula C47H74O19 B1679875 Deacetyllanatoside B CAS No. 19855-39-1

Deacetyllanatoside B

Cat. No. B1679875
CAS RN: 19855-39-1
M. Wt: 943.1 g/mol
InChI Key: XBTFSPYPZZJUIG-AKBVEGHCSA-N
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Description

Deacetyllanatoside B, also known as Deslanoside, is a cardiotonic glycoside derived from the leaves of Digitalis lanata . It is a small molecule with a chemical formula of C47H74O19 . The compound is used for the treatment and management of congestive cardiac insufficiency, arrhythmias, and heart failure .


Molecular Structure Analysis

The molecular structure of Deacetyllanatoside B consists of a steroid nucleus attached to a sugar side-chain of variable length . The average weight of the molecule is 943.0791 g/mol, and the monoisotopic weight is 942.482430186 g/mol .

Scientific Research Applications

Epigenetic Regulation and Cancer Treatment

Deacetyllanatoside B, as part of the broader class of histone deacetylase (HDAC) inhibitors, plays a significant role in epigenetic regulation. These compounds are integral in cancer treatment due to their ability to modify gene expression by affecting chromatin structure. HDAC inhibitors, including deacetyllanatoside B, are being investigated for their potential in treating various forms of cancer, particularly in inducing apoptosis, growth arrest, and differentiation in cancer cells. They are known to act on both histone and non-histone proteins, influencing cellular processes significantly (Seto & Yoshida, 2014).

Impact on Immune Response

HDAC inhibitors like deacetyllanatoside B have been noted for their effects on the immune system. These compounds can modulate both innate and adaptive immune responses, holding potential in the treatment of inflammatory diseases. However, their impact can be double-edged, as they might also exacerbate certain conditions such as atherosclerosis. The specific roles of individual HDACs in immune responses are complex and vary widely, which is critical in considering their therapeutic applications (Shakespear et al., 2011).

Radioprotection and Radiotherapy Sensitization

Research has also explored the role of HDAC inhibitors in radioprotection and sensitization. They have been shown to protect against radiation-induced damage and improve the efficacy of radiotherapy in cancer treatment. This dual role highlights their potential as adjuncts in radiation therapy, either enhancing the therapeutic effects or mitigating radiation-induced damage in normal tissues (Karagiannis & El-Osta, 2006).

Cardiac Therapy

There is emerging evidence of the therapeutic potential of HDAC inhibitors in heart failure. These compounds are known to regulate gene expression and cellular signaling in the heart, suggesting their possible use in treating heart diseases. The precise mechanisms through which they exert their effects in cardiac therapy are an area of active research (McKinsey, 2012).

Safety And Hazards

Deacetyllanatoside B is toxic if swallowed or inhaled . It may cause damage to organs through prolonged or repeated exposure . Symptoms of overdose include ventricular tachycardia, ventricular fibrillation, progressive bradyarrhythmias, or heart block .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,16S,17R)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O19/c1-20-38(52)28(49)14-34(59-20)66-43-22(3)61-35(16-31(43)63-36-15-30(39(53)21(2)60-36)64-44-42(56)41(55)40(54)32(18-48)65-44)62-25-8-10-45(4)24(13-25)6-7-27-26(45)9-11-46(5)37(23-12-33(51)58-19-23)29(50)17-47(27,46)57/h12,20-22,24-32,34-44,48-50,52-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31+,32-,34-,35-,36-,37+,38-,39-,40-,41+,42-,43-,44-,45+,46-,47?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTFSPYPZZJUIG-LAFKWZLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CC(C8C9=CC(=O)OC9)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6CC[C@]8(C7(C[C@@H]([C@@H]8C9=CC(=O)OC9)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deacetyllanatoside B

CAS RN

19855-39-1
Record name Purpurea glycoside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019855391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deacetyllanatoside B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
PC Döller, E Reinhard - Planta Medica, 1979 - thieme-connect.com
… G 0.14 0.35 0.61 0.64 XXXVIII Deacetyllanatoside B … hand the Digitalis cell culture showed deacetylation to deacetyllanatoside B (XXXVIII). …
Number of citations: 20 www.thieme-connect.com
J Pitra, J Štěrba - Collection of Czechoslovak Chemical …, 1966 - cccc.uochb.cas.cz
… From comparison of molecular optical rotations in pyridine of the obtained substance (- 14 ± 2) and deacetyllanatoside B (+ 24 ± 7)7 followed that the structural difference of the …
Number of citations: 23 cccc.uochb.cas.cz
GF Schmitt - Postgraduate Medicine, 1953 - Taylor & Francis
BonY water is divided into intracellular and extracellular compartments. The principal cation of the former is potassium; of the latter, sodium. Sodium is fixed in the extracellular space …
Number of citations: 3 www.tandfonline.com

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